molecular formula C10H16ClN B2951378 N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride CAS No. 2580226-98-6

N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride

Cat. No.: B2951378
CAS No.: 2580226-98-6
M. Wt: 185.7
InChI Key: BVYIKZZFZOCADR-UHFFFAOYSA-N
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Description

N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. This compound is characterized by the presence of a phenyl ring substituted with a methyl group at the third position and an ethanamine group. The hydrochloride form is commonly used to enhance the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methylphenyl)methyl]ethanamine typically involves the transamination of 1-(3-methylphenyl)ethan-1-one. This process can be catalyzed by transaminases, with ATA-025 being one of the most effective enzymes for this reaction. The reaction conditions include the use of dimethylsulfoxide as a co-solvent, with optimal conditions being 10% enzyme loading, 50 g/L substrate loading, at 45°C and pH 8.0 .

Industrial Production Methods

In industrial settings, the production of N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride may involve similar enzymatic processes but on a larger scale. The use of biocatalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethanamine group to a corresponding imine or aldehyde.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Formation of imines or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1). This receptor is a G protein-coupled receptor that modulates neurotransmitter release and neuronal activity. The compound acts as an agonist at TAAR1, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Methylphenethylamine: An isomer with similar biological activity but different structural properties.

    3-Methylphenethylamine: Shares the phenethylamine backbone but differs in the position of the methyl group.

Uniqueness

N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and its ability to act as a TAAR1 agonist. This makes it a valuable compound for studying the role of trace amines in the nervous system and for developing potential therapeutic agents .

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-11-8-10-6-4-5-9(2)7-10;/h4-7,11H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYIKZZFZOCADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC(=C1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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